![molecular formula C13H11FO2 B1440657 4-(2-Fluorophenyl)-2-methoxyphenol CAS No. 1261926-34-4](/img/structure/B1440657.png)
4-(2-Fluorophenyl)-2-methoxyphenol
Overview
Description
Molecular Structure Analysis
This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability. It may also include its spectral data (IR, NMR, UV-Vis, etc.) .Scientific Research Applications
Synthesis of Fluorinated Phenylcoumarin
4-(2-Fluorophenyl)-2-methoxyphenol can be used in the synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin . This compound was synthesized by Pechmann reaction under mild conditions via a three-step reaction . The solution-state 1H NMR spectra of this compound showed a strong intramolecular interaction between F and H5 (J FH = 2.6 Hz) and 13C NMR suggested that this C-F… H-C coupling is a through-space interaction .
Synthesis of Trifluoromethylated Heteroaromatic Derivatives
4-(2-Fluorophenyl)-2-methoxyphenol can be used in the synthesis of trifluoromethylated heteroaromatic derivatives . These compounds are synthesized by reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile by conventional and microwave irradiation methods .
Biological Activity Against Cancer Cells
This compound has been shown to exhibit biological activity against certain types of cancer cells. It can be used in the development of new anticancer drugs.
Antibacterial Activity
4-(2-Fluorophenyl)-2-methoxyphenol has been shown to have antibacterial activity. This makes it a potential candidate for the development of new antibacterial drugs.
Antifungal Activity
In addition to its antibacterial properties, 4-(2-Fluorophenyl)-2-methoxyphenol also exhibits antifungal activity. This could be useful in the development of new antifungal medications.
Synthesis of Pyrazolopyrimidin-4-one Derivatives
4-(2-Fluorophenyl)-2-methoxyphenol can be used in the synthesis of pyrazolopyrimidin-4-one derivatives. These derivatives have been synthesized and evaluated for their cytotoxicity against tumor cell lines, showing potent antitumor activity.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(2-fluorophenyl)-2-methoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c1-16-13-8-9(6-7-12(13)15)10-4-2-3-5-11(10)14/h2-8,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOPENVOCUYIPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=CC=C2F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685421 | |
Record name | 2'-Fluoro-3-methoxy[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90685421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluorophenyl)-2-methoxyphenol | |
CAS RN |
1261926-34-4 | |
Record name | [1,1′-Biphenyl]-4-ol, 2′-fluoro-3-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261926-34-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-Fluoro-3-methoxy[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90685421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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